(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-13-5-3-7-19(10-13)16(20)14-6-4-8-22-14/h4,6,8-9,13H,3,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVZJBBYXKSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Incorporation of the Thiophene Ring: The thiophene ring is usually added through cross-coupling reactions such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine or piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its electronic properties, making it a candidate for use in organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Pharmacological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Core Scaffolds
Target Compound
- Core: Piperidine ring with 2,6-dimethylpyrimidin-4-yl ether and thiophen-2-yl methanone.
- Key Features: Methyl groups on pyrimidine enhance steric shielding and metabolic stability.
Comparison Compounds
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one ():
- Differences : Replaces thiophen-2-yl with indole-3-sulfanyl.
- Impact : Indole’s larger aromatic system may improve target binding but reduce solubility .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Differences: Piperazine replaces piperidine; trifluoromethylphenyl adds electronegativity. Impact: Piperazine’s flexibility may enhance receptor interactions, while -CF₃ increases lipophilicity .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Differences: Pyrazole and butanone substituents. Impact: Extended alkyl chain may improve membrane permeability .
Physicochemical Properties
*Estimated using fragment-based methods.
†Calculated based on .
Key Observations :
- The target compound’s moderate logP (2.8) suggests balanced solubility and permeability.
Biological Activity
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a novel organic molecule with potential therapeutic applications. Its unique structure, characterized by a combination of piperidine, pyrimidine, and thiophene moieties, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . Its structural features include:
- Pyrimidine core : Contributes to various biological interactions.
- Piperidine ring : Known for its role in pharmacological activity.
- Thiophene unit : Imparts additional chemical reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and piperidine have shown effectiveness against various bacteria and fungi. A study highlighted the synthesis and evaluation of thiazolidinone derivatives that demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 100 to 400 µg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, thiazolidin derivatives were found to exhibit antiproliferative effects against several cancer cell lines, including HeLa and A549 cells . The mechanism often involves modulation of cell signaling pathways related to growth and survival.
Enzyme Inhibition
Initial studies suggest that the compound may act as an enzyme inhibitor. Compounds that share structural similarities with this compound have been shown to interact with specific enzymes, potentially leading to therapeutic effects . Further research is required to elucidate these interactions.
Case Studies
- Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial activity, revealing that several exhibited significant inhibition against pathogenic bacteria .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Enzyme Interaction Studies : Research focused on enzyme inhibition revealed promising results for compounds structurally related to this compound, suggesting potential applications in drug development .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine | Antioxidant, anti-inflammatory |
| Pyrimethamine | Pyrimidine derivative | Antiprotozoal activity |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
